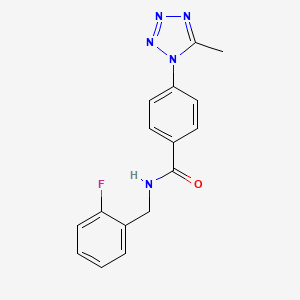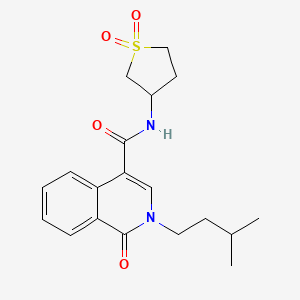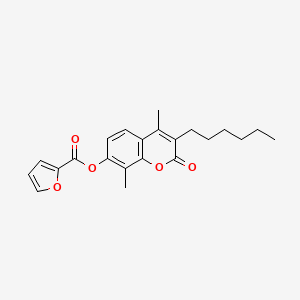
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with hexyl, dimethyl, and furan-2-carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromenone core, which is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Substitution Reactions: The chromenone core is then subjected to alkylation reactions to introduce the hexyl and dimethyl groups. This is typically done using alkyl halides in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid. This reaction is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the production of dyes, optical brighteners, and as a fluorescent probe in various analytical techniques.
Wirkmechanismus
The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as proteases and kinases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to anti-inflammatory and anticancer effects. For example, inhibition of kinases can disrupt cell signaling pathways involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propanoate
- 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl butanoate
Uniqueness
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C22H24O5 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate |
InChI |
InChI=1S/C22H24O5/c1-4-5-6-7-9-17-14(2)16-11-12-18(15(3)20(16)27-21(17)23)26-22(24)19-10-8-13-25-19/h8,10-13H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
PMOZWFNYGULSLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC=CO3)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


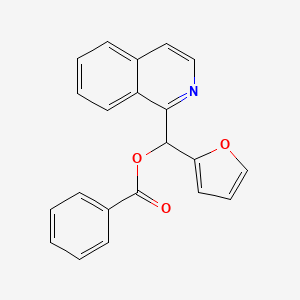
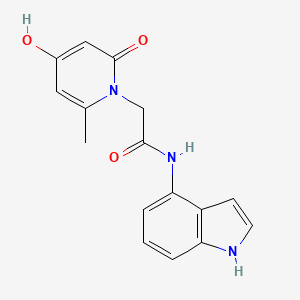
![ethyl [(2Z)-2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12158083.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12158086.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12158093.png)
![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12158100.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12158101.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158108.png)
![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)
